Regioisomeric Purity as a Prerequisite for Reproducible Biological Activity
Procurement of 4-methylisoquinoline-6-carbonitrile with verified regioisomeric purity is critical because the closely related isomer 4-cyano-3-methylisoquinoline demonstrates potent PKA inhibition (IC₅₀ = 30 nM) . Even trace contamination by a biologically active isomer can confound screening results. Industrial suppliers for the target compound typically confirm identity via ¹H-NMR and HPLC, but regioisomeric purity is not guaranteed by standard QC unless explicitly requested .
| Evidence Dimension | Regioisomeric contamination risk in biological assays |
|---|---|
| Target Compound Data | 4-Methylisoquinoline-6-carbonitrile (expected inactive or distinct profile) |
| Comparator Or Baseline | 4-Cyano-3-methylisoquinoline (IC₅₀ = 30 nM against PKA) |
| Quantified Difference | Potential for false-positive activity if contaminated at undetected levels |
| Conditions | In vitro PKA inhibition assay; Sigma-Aldrich specification sheet |
Why This Matters
For any screening campaign using 4-methylisoquinoline-6-carbonitrile as a scaffold, confirming the absence of PKA-active regioisomers is essential to avoid misinterpreting structure-activity relationships.
